molecular formula C15H16N2O B017525 2-amino-N-(3,4-dimethylphenyl)benzamide CAS No. 102630-81-9

2-amino-N-(3,4-dimethylphenyl)benzamide

Cat. No. B017525
CAS RN: 102630-81-9
M. Wt: 240.3 g/mol
InChI Key: FYCFCRRBRLVDGR-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.31 . It is a specialty product used in proteomics research .


Synthesis Analysis

The synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide involves several steps. The reaction conditions vary, with some methods using hydrogen, acetic acid, aniline, and other reagents . The yield also varies depending on the reaction conditions .


Molecular Structure Analysis

The molecular structure of 2-amino-N-(3,4-dimethylphenyl)benzamide is represented by the formula C15H16N2O . More detailed structural information may be available in specialized chemical databases .


Physical And Chemical Properties Analysis

2-amino-N-(3,4-dimethylphenyl)benzamide has a molecular weight of 240.31 . More detailed physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

Building Block for Drug Synthesis

“2-amino-N-(3,4-dimethylphenyl)benzamide” is a crucial building block for many drug candidates . It is used in the synthesis of various pharmaceutical compounds due to its unique chemical structure .

Kinetics Study in Microflow System

This compound has been used in kinetics studies in a microflow system . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .

Optimization of Reaction Conditions

The kinetic model established from the study of this compound in a microflow system can be used to optimize reaction conditions . This can lead to improved yields in the synthesis of this compound .

Selective Acylation Studies

The compound has been used in studies focusing on selective acylation . Since the two amine groups in the compound are in different chemical environments, it makes the selective monoacylation process relatively complicated .

Continuous Synthesis in Microreactor

The compound has been synthesized in a continuous flow process using a microreactor . This method offers advantages such as improved control over reaction conditions and increased efficiency .

Antioxidant Research

While not directly related to “2-amino-N-(3,4-dimethylphenyl)benzamide”, similar compounds such as 2,3-dimethoxybenzamides have been synthesized and studied for their antioxidant activities . It’s possible that “2-amino-N-(3,4-dimethylphenyl)benzamide” could also have potential applications in this area.

Safety and Hazards

The safety data sheet for 2-amino-N-(3,4-dimethylphenyl)benzamide suggests that it should be handled with care. In case of exposure, appropriate first-aid measures should be taken, and medical attention should be sought if necessary .

properties

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFCRRBRLVDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333058
Record name 2-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102630-81-9
Record name 2-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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